molecular formula C14H18N2O3S2 B12490746 N-cycloheptyl-4-(1,2-oxazol-5-yl)thiophene-2-sulfonamide

N-cycloheptyl-4-(1,2-oxazol-5-yl)thiophene-2-sulfonamide

Cat. No.: B12490746
M. Wt: 326.4 g/mol
InChI Key: BPQAORVSGDBRGG-UHFFFAOYSA-N
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Description

N-cycloheptyl-4-(1,2-oxazol-5-yl)thiophene-2-sulfonamide is a complex organic compound that features a unique combination of a cycloheptyl group, an oxazole ring, and a thiophene sulfonamide moiety

Properties

Molecular Formula

C14H18N2O3S2

Molecular Weight

326.4 g/mol

IUPAC Name

N-cycloheptyl-4-(1,2-oxazol-5-yl)thiophene-2-sulfonamide

InChI

InChI=1S/C14H18N2O3S2/c17-21(18,16-12-5-3-1-2-4-6-12)14-9-11(10-20-14)13-7-8-15-19-13/h7-10,12,16H,1-6H2

InChI Key

BPQAORVSGDBRGG-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)NS(=O)(=O)C2=CC(=CS2)C3=CC=NO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-4-(1,2-oxazol-5-yl)thiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the oxazole ring. One common method for synthesizing oxazoles is the (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as copper (I) or ruthenium (II) . recent advancements have focused on metal-free synthetic routes to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-4-(1,2-oxazol-5-yl)thiophene-2-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.

Scientific Research Applications

N-cycloheptyl-4-(1,2-oxazol-5-yl)thiophene-2-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cycloheptyl-4-(1,2-oxazol-5-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The oxazole ring and thiophene sulfonamide moiety can bind to enzymes or receptors, modulating their activity. This interaction can affect various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxazole and thiophene derivatives, such as:

Uniqueness

N-cycloheptyl-4-(1,2-oxazol-5-yl)thiophene-2-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

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